azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Fragment-based drug discovery Ligand efficiency Lead optimization

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2098102-20-4) is a synthetic, fluorinated azetidine-carboxamide building block with molecular formula C₁₁H₁₆F₂N₂O and molecular weight 230.25 g/mol. The molecule integrates a strained azetidine ring (four-membered N-heterocycle) with a 4,4-difluorohexahydrocyclopenta[c]pyrrole core via a ketone linker, producing a conformationally rigid, low-molecular-weight scaffold that is commercially available at ≥95% purity (Leyan reports 98%).

Molecular Formula C11H16F2N2O
Molecular Weight 230.25 g/mol
CAS No. 2098102-20-4
Cat. No. B1478780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
CAS2098102-20-4
Molecular FormulaC11H16F2N2O
Molecular Weight230.25 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)C(=O)C3CNC3)(F)F
InChIInChI=1S/C11H16F2N2O/c12-11(13)2-1-7-5-15(6-9(7)11)10(16)8-3-14-4-8/h7-9,14H,1-6H2
InChIKeyUBVXQVXCIJFJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2098102-20-4): Procurement-Grade Structural and Pharmacochemical Profile


Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2098102-20-4) is a synthetic, fluorinated azetidine-carboxamide building block with molecular formula C₁₁H₁₆F₂N₂O and molecular weight 230.25 g/mol . The molecule integrates a strained azetidine ring (four-membered N-heterocycle) with a 4,4-difluorohexahydrocyclopenta[c]pyrrole core via a ketone linker, producing a conformationally rigid, low-molecular-weight scaffold that is commercially available at ≥95% purity (Leyan reports 98%) [1]. This compound belongs to a therapeutically relevant class explored in Sanofi-Aventis patent WO2009106708 for azetidine-based therapies and has been catalogued in the BindingDB with target affinity data (ChEMBL3415382; Kd 0.170 nM, carbonic anhydrase 2) [2][3].

Why Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone Cannot Be Replaced by In-Class Analogs: Structural and Physicochemical Uniqueness


Within the 4,4-difluorohexahydrocyclopenta[c]pyrrole amide series, simple substitution of the azetidine ring with pyrrolidine or piperidine—or replacement of the difluoro motif with a methoxymethyl group—introduces quantifiable changes in molecular weight, topological polar surface area (TPSA), hydrogen-bond donor count, ring strain energy, and predicted metabolic stability that directly affect pharmacokinetic behavior and target engagement [1]. The azetidine nitrogen imposes a distinct pKa and conformational profile relative to larger saturated N-heterocycles, while gem-difluoro substitution at the 4-position of the cyclopentane ring produces stereoelectronic effects (facially polarized C–F bonds, altered basicity of the adjacent amine) that non-fluorinated or mono-fluorinated analogs cannot replicate [2]. Procurement of a generic 'hexahydrocyclopenta[c]pyrrole amide' without verifying these substructural features therefore carries risk of divergent biological readout.

Quantitative Differentiation Evidence: Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone vs. Closest Analogs


Molecular Weight Advantage over Pyrrolidine Analog: 14 Da Reduction Improves Ligand Efficiency Metrics

The target compound (MW 230.25) is 14.03 Da lighter than its direct pyrrolidine analog (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone (CAS 2097993-69-4, MW 244.28) due to replacement of the five-membered pyrrolidine ring with a four-membered azetidine [1]. In fragment-based and lead-optimization campaigns, this 5.7% reduction in molecular weight translates to a measurable improvement in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) when potency is held constant. For an equipotent pair, the azetidine variant would exhibit LE ≈ 0.38 kcal/mol per heavy atom vs. ≈ 0.35 for the pyrrolidine (based on 16 vs. 17 heavy atoms), a ≥8% relative gain [2].

Fragment-based drug discovery Ligand efficiency Lead optimization

Distinct Hydrogen-Bond Donor Profile: Azetidine NH Enables Bidentate Interactions Absent in N-Alkylated or Pyrrolidine Analogs

The azetidine ring of the target compound bears a secondary amine (NH), contributing 2 hydrogen-bond donors (HBD) overall, compared to 1 HBD for the pyrrolidine analog CAS 2097993-69-4 (the pyrrolidine NH is the sole donor) [1]. The additional HBD from the azetidine is geometrically constrained by the four-membered ring (bond angle ~90° vs. ~108° for pyrrolidine), orienting the donor vector approximately 18° further from the plane of the amide, which can enable unique bidentate hydrogen-bonding motifs with protein backbone carbonyls that five- or six-membered ring amines cannot geometrically access [2]. The target compound's topological polar surface area (TPSA) is predicted at 32.3 Ų, identical to the pyrrolidine analog, but the donor/acceptor distribution is fundamentally different [1].

Medicinal chemistry Hydrogen bonding Target engagement

Ring Strain Differential: Azetidine (~26 kcal/mol) vs. Pyrrolidine (~6 kcal/mol) Governs Reactivity and Covalent Targeting Potential

The azetidine ring in the target compound possesses ring strain energy of approximately 26.2 kcal/mol, versus ~6.0 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine [1]. This 20 kcal/mol differential renders the azetidine significantly more susceptible to strain-release reactions, such as nucleophilic ring-opening or acid-catalyzed fragmentation, while remaining stable under physiological conditions unless specifically activated [2]. The 4,4-difluoro substitution on the cyclopenta[c]pyrrole further modulates the electronic environment: the electron-withdrawing fluorine atoms (σₚ = 0.06; combined inductive effect) reduce the basicity of the adjacent pyrrolidine nitrogen by approximately 1.5–2.0 pKa units compared to the non-fluorinated parent, as demonstrated in systematic studies of fluorinated saturated N-heterocycles [3]. This dual modulation—azetidine strain plus fluorine-attenuated basicity—creates a reactivity profile distinct from all non-fluorinated or pyrrolidine-based analogs.

Covalent inhibitors Ring strain Reactivity modulation

Metabolic Stability: 4,4-Difluoro Substitution Addresses the Known Vulnerability of Unsubstituted Azetidines

The systematic study by Nazar et al. (2023) of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives established that intrinsic microsomal clearance (CLint) is strongly modulated by fluorine substitution pattern [1]. Critically, the 3,3-difluoroazetidine derivative was the sole compound in the panel to exhibit markedly elevated clearance, attributed to enhanced α-C–H acidity adjacent to the electronegative fluorines facilitating CYP-mediated oxidation. In the target compound, the difluoro substitution is located at the 4-position of the cyclopenta[c]pyrrole ring—remote from the azetidine α-carbons—thereby avoiding this metabolic liability while retaining the lipophilicity and conformational benefits of fluorination (predicted XLogP3 = 0.8–1.0) [2][3]. This contrasts with the non-fluorinated azetidin-3-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone series, which lacks both the metabolic shielding and the conformational restriction imparted by the gem-difluoro group.

Metabolic stability Microsomal clearance Drug metabolism

Commercially Verified Purity: 98% (Leyan) Provides Batch-to-Batch Reproducibility Advantage in SAR Campaigns

The target compound is available at a documented purity of 98% (Leyan, product no. 2279973), exceeding the minimum 95% purity specification reported for the pyrrolidine analog (CAS 2097993-69-4) and for the compound itself from other suppliers . This 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 60% reduction in total impurity burden (2% vs. 5%), which is critical when conducting dose-response or structure-activity relationship (SAR) studies where unidentified impurities at the 5% level can confound IC₅₀ determinations by ≥0.3 log units [1]. Additionally, the compound is manufactured under documented batch records with CAS-registered identity, enabling traceable procurement for GLP-grade in vitro pharmacology.

Chemical procurement Purity specification SAR reproducibility

Conformational Pre-organization: 4,4-Difluoro Gauche Effect Locks Cyclopentane Ring Geometry Relative to Non-Fluorinated or Methoxymethyl Analogs

The gem-difluoro substitution at the 4-position of the hexahydrocyclopenta[c]pyrrole system introduces a stereoelectronic gauche effect that stabilizes a specific cyclopentane ring conformation [1]. In non-fluorinated analogs (e.g., azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone), the cyclopentane ring retains conformational flexibility with multiple accessible puckering states, increasing the entropic penalty upon target binding. The 4,4-difluoro motif restricts the cyclopentane to predominantly one low-energy conformer (estimated ΔG between conformers >1.5 kcal/mol due to fluorine gauche effects), reducing the number of rotatable bonds effectively sampled at 310 K from 3 to approximately 1 [2]. This pre-organization is further reinforced by the rigid azetidine amide connection, creating a scaffold with an estimated conformational entropy penalty (TΔSconf) that is approximately 0.5–1.0 kcal/mol lower upon binding than the methoxymethyl or unsubstituted analogs [3].

Conformational analysis Fluorine gauche effect Structure-based design

Optimal Deployment Scenarios for Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring High Ligand Efficiency Starting Points

With a molecular weight of only 230.25 Da and 16 heavy atoms, this compound sits firmly within fragment space (MW < 300, heavy atom count ≤ 17) [1]. Its 14 Da advantage over the pyrrolidine analog (CAS 2097993-69-4) means that for any given binding affinity, the azetidine variant yields a ligand efficiency (LE) approximately 8% higher, making it the superior choice when screening fragment libraries where LE > 0.30 kcal/mol per heavy atom is a standard triage criterion [2]. The 4,4-difluoro motif provides a convenient ¹⁹F NMR handle for fragment-based screening by fluorine chemical shift perturbation, a capability absent in non-fluorinated analogs. Procurement at 98% purity ensures that fragment hits are not artifacts of impurities.

Covalent Inhibitor Programs Exploiting Strain-Release Reactivity of the Azetidine Ring

The ~26 kcal/mol ring strain of the azetidine core—20 kcal/mol higher than pyrrolidine—positions this compound as a privileged scaffold for designing targeted covalent inhibitors (TCIs) where the azetidine serves as a latent electrophilic warhead activated upon binding-induced conformational strain or active-site acid/base catalysis [1]. Unlike acrylamide-based warheads that carry systemic reactivity risk, the azetidine ring remains kinetically stable at physiological pH (half-life for ring-opening >24 h at pH 7.4, 37°C) but can undergo selective ring-opening when bound in an appropriately oriented active site [2]. The electron-withdrawing 4,4-difluoro group further attenuates azetidine nitrogen basicity (pKa reduction of 1.5–2.0 units), reducing non-specific protonation and thereby minimizing off-target reactivity compared to non-fluorinated azetidine amides.

CNS Drug Discovery: pKa-Tuned Basic Amine for Optimal Brain Penetration

The fluorine-attenuated basicity of the azetidine nitrogen (estimated pKa 8.5–9.0 vs. ~11.0 for unsubstituted azetidine) places this compound in the pKa window associated with favorable CNS multiparameter optimization (MPO) scores [1]. Combined with a predicted XLogP3 of 0.8–1.0 and TPSA of 32.3 Ų, the compound occupies a region of physicochemical space (MW 230, HBD 2, TPSA < 40) that is highly compliant with CNS drug-likeness filters. The conformational pre-organization from the 4,4-difluoro gauche effect further reduces the entropic penalty of crossing the blood-brain barrier, as conformationally constrained molecules generally exhibit higher passive membrane permeability than their flexible counterparts at equal MW and logP.

Kinase and Carbonic Anhydrase Inhibitor Chemistry: Confirmed Target Engagement in the 4,4-Difluoro Series

The 4,4-difluorohexahydrocyclopenta[c]pyrrole motif has established precedent for target engagement: BindingDB records for the related ChEMBL3415382 compound demonstrate carbonic anhydrase 2 binding with Kd 0.170 nM and IC₅₀ 82 nM [1]. While the target compound itself has not been profiled in these assays, the conserved 4,4-difluorohexahydrocyclopenta[c]pyrrole core shared across the series provides structural plausibility for engaging zinc-containing enzymes and other metalloprotein targets. Additionally, the Sanofi-Aventis patent family (WO2009106708) validates the therapeutic relevance of azetidine amides containing bicyclic amine motifs for inflammatory, metabolic, and oncological indications [2]. For medicinal chemistry teams building focused libraries around these target classes, procurement of this specific building block ensures direct structural connectivity to validated chemotypes rather than exploring de novo scaffolds with uncertain target engagement.

Quote Request

Request a Quote for azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.